Licorice-saponin H2
Overview
Description
Mechanism of Action
Target of Action
Licorice-Saponin H2, also known as (18β,20α)-Glycyrrhizic acid, is a saponin derived from the roots of the Glycyrrhiza genus, commonly known as licorice Studies on licorice have shown that it can significantly improve clinical symptoms such as fever, dry cough, and shortness of breath in covid-19 patients . It’s suggested that Glycyrol, Phaseol, and Glyasperin F in licorice may play a role in treating COVID-19 by acting on STAT3, IL2RA, MMP1, and CXCL8 .
Mode of Action
It’s suggested that phaseol in licorice may reduce inflammatory cell activation and inflammatory response by inhibiting the activation of cxcl8 and il2ra; glycyrol may regulate cell proliferation and survival by acting on stat3 .
Biochemical Pathways
This compound is likely to affect several biochemical pathways. According to a study, licorice plays an important role mainly through the signaling pathways of inflammatory factors and oxidative stress . .
Pharmacokinetics
It’s known that the drug components of licorice were evaluated in terms of absorption, distribution, metabolism, and excretion .
Result of Action
It’s suggested that the active compounds of licorice possess multiple biological activities, including antitumor, anti-inflammatory, antiviral, antimicrobial, immunoregulatory, cardioprotective, and neuroprotective functions .
Action Environment
It’s known that the consumption of licorice is more popular in hot environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of licorice-saponin H2 involves the extraction of saponins from the roots of Glycyrrhiza uralensis. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Characterization: The purified compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Licorice-saponin H2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Licorice-saponin H2 has a wide range of scientific research applications:
Comparison with Similar Compounds
Licorice-saponin H2 is unique among triterpene saponins due to its specific structure and bioactivity. Similar compounds include:
Glycyrrhizin: Another triterpene saponin from licorice with similar anti-inflammatory and antiviral properties.
Uralsaponin T: A triterpene saponin with distinct structural features and biological activities.
Licorice-saponin J2: Shares structural similarities with this compound but differs in its specific bioactivities.
This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11R,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-ZKXOMTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316072 | |
Record name | Licoricesaponin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118441-85-3 | |
Record name | Licoricesaponin H2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118441-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Licoricesaponin H2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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